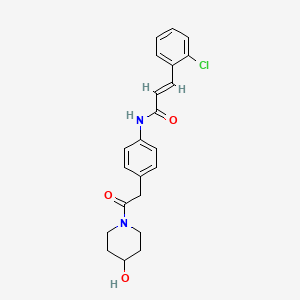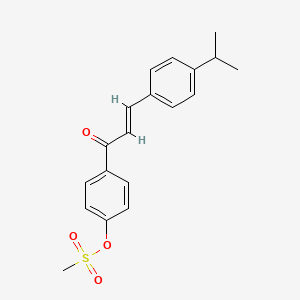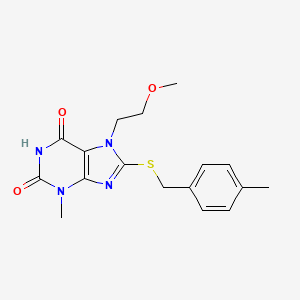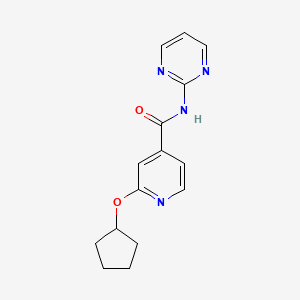
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.89. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Acrylamide derivatives, such as the one , are often studied for their role in various chemical reactions. For instance, derivatives of acrylamide are involved in rearrangement reactions, such as the O,N and N,N double rearrangement processes. These processes illustrate the compound's potential in synthetic chemistry, offering pathways to novel chemical structures and materials (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymer Science and Engineering
Acrylamide derivatives are pivotal in the synthesis of polymers with specific characteristics. For example, photo-cross-linkable polymers based on acrylamide derivatives demonstrate significant corrosion inhibition for metals in acidic environments, showcasing the application of such compounds in protective coatings (Baskar, Kesavan, Gopiraman, & Subramanian, 2014). Furthermore, the synthesis of p-hydroxycinnamic acid derivatives and their interactions with proteins underscore the use of acrylamide derivatives in biochemistry and materials science, providing insights into binding mechanisms and potential therapeutic applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Materials Engineering and Applications
Acrylamide derivatives have found applications in creating "smart" materials. For instance, acrylamide copolymers containing specific functional groups can undergo reversible redox behavior, leading to changes in their physical properties such as LCST (Lower Critical Solution Temperature), which can be utilized in developing temperature-sensitive materials (Fu, Policarpio, Batteas, & Bergbreiter, 2010).
Biomedical Applications
In the biomedical field, the interaction of acrylamide derivatives with proteins like bovine serum albumin (BSA) has been studied to understand their potential as drug carriers or in drug design. These interactions can influence drug delivery systems and bioavailability, highlighting the compound's significance in pharmaceutical sciences (Meng et al., 2012).
Environmental and Corrosion Applications
Acrylamide derivatives also play a crucial role in environmental applications, including water treatment and corrosion inhibition. Their ability to form polymers that inhibit corrosion in metallic structures in acidic mediums is particularly valuable for industrial maintenance and longevity (Baskar et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-20-4-2-1-3-17(20)7-10-21(27)24-18-8-5-16(6-9-18)15-22(28)25-13-11-19(26)12-14-25/h1-10,19,26H,11-15H2,(H,24,27)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFBNURGHUGCF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)


![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)
